2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring, a chlorophenyl group, and an acetamido group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 2-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Amidation: The 2-chlorophenylacetic acid is then converted to 2-(2-chlorophenyl)acetamide by reacting with ammonia or an amine.
Thiophene ring formation: The 2-(2-chlorophenyl)acetamide is then subjected to cyclization with appropriate reagents to form the thiophene ring.
N-methylation: The final step involves the methylation of the amide nitrogen to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)acetamide: Lacks the thiophene ring and N-methylation.
N-methylthiophene-3-carboxamide: Lacks the chlorophenyl group.
2-(2-(2-chlorophenyl)acetamido)thiophene-3-carboxamide: Lacks the N-methylation.
Uniqueness
2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
This compound’s distinct structure allows it to participate in a variety of chemical reactions and makes it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
2-[[2-(2-chlorophenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16-13(19)10-6-7-20-14(10)17-12(18)8-9-4-2-3-5-11(9)15/h2-7H,8H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCNRCSNJMSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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